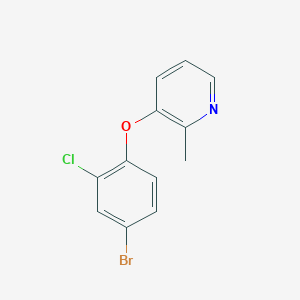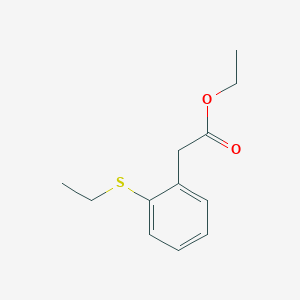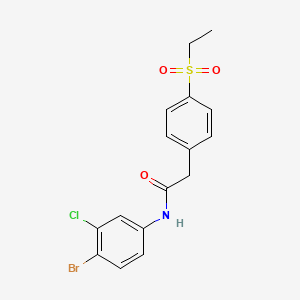
(2-pyridin-2-yl-ethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridin-2-ylethyl)indole is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, while pyridine is a simple aromatic ring with a nitrogen atom. The combination of these two structures in 1-(2-pyridin-2-ylethyl)indole results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Pyridin-2-ylethyl)indole can be synthesized through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes ortho-iodoanilines and internal alkynes to form the indole ring . Another method involves the Buchwald-Hartwig amination followed by C-H activation to introduce the pyridine moiety . These reactions typically require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of 1-(2-pyridin-2-ylethyl)indole may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Pyridin-2-ylethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indole ring to indoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
1-(2-Pyridin-2-ylethyl)indole has a wide range of applications in scientific research:
Mecanismo De Acción
1-(2-Pyridin-2-ylethyl)indole can be compared with other similar compounds, such as:
Indole: A simpler structure without the pyridine moiety, widely found in nature and used in pharmaceuticals.
Pyridine: A basic aromatic ring with a nitrogen atom, used as a precursor for various chemical syntheses.
Pyrido[1,2-a]indole: A fused ring system combining indole and pyridine, known for its biological activities and fluorescent properties.
Uniqueness: 1-(2-Pyridin-2-ylethyl)indole is unique due to its combination of indole and pyridine structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Comparación Con Compuestos Similares
- Indole
- Pyridine
- Pyrido[1,2-a]indole
Propiedades
Fórmula molecular |
C15H14N2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2-pyridin-2-ylethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2 |
Clave InChI |
PGGGPJBOOYCFEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)







